molecular formula C7H5ClF2S B14772084 (2-Chloro-4,5-difluorophenyl)(methyl)sulfane

(2-Chloro-4,5-difluorophenyl)(methyl)sulfane

Cat. No.: B14772084
M. Wt: 194.63 g/mol
InChI Key: XSXUMOQSQLISLS-UHFFFAOYSA-N
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Description

(2-Chloro-4,5-difluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H5ClF2S and a molecular weight of 194.62 g/mol . This compound is characterized by the presence of a chloro group, two fluorine atoms, and a methylsulfane group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4,5-difluorophenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,5-difluorophenylmethanol with a suitable sulfane reagent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4,5-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-4,5-difluorophenyl)(methyl)sulfane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-4,5-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4,5-difluorophenyl)(methyl)sulfane is unique due to the specific arrangement of its chloro, fluorine, and methylsulfane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H5ClF2S

Molecular Weight

194.63 g/mol

IUPAC Name

1-chloro-4,5-difluoro-2-methylsulfanylbenzene

InChI

InChI=1S/C7H5ClF2S/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3

InChI Key

XSXUMOQSQLISLS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C(=C1)F)F)Cl

Origin of Product

United States

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